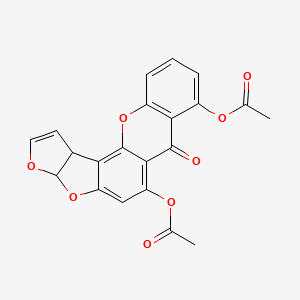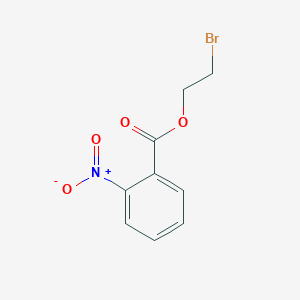![molecular formula C22H22O9 B14614907 Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate CAS No. 57649-26-0](/img/structure/B14614907.png)
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes reduction, bromination, cyclization, dehydrobromination, and epoxidation . Strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators in the ring-opening polymerization .
Industrial Production Methods
the use of controlled ring-opening polymerization techniques and strong Lewis acids suggests that industrial-scale production would require precise control over reaction conditions and the use of specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzyloxy and phenylmethoxycarbonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids (e.g., antimony pentafluoride), thionyl chloride, and pyridine . Reaction conditions often involve low temperatures and specific solvents such as dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyacetals with varying molecular weights and structural configurations .
Scientific Research Applications
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action for benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate involves its ability to undergo ring-opening polymerization. This process is initiated by strong Lewis acids, leading to the formation of polyacetals with specific structural configurations . The molecular targets and pathways involved in this process are primarily related to the reactivity of the bicyclic acetal structure and the functional groups present .
Comparison with Similar Compounds
Similar Compounds
4(a)-Benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane: Similar in structure but with a cyano group instead of the phenylmethoxycarbonyloxy group.
3(e)-Benzyloxy-4(a)-methoxy-6,8-dioxabicyclo[3.2.1]octane: Differing in the position and type of substituents.
Uniqueness
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is unique due to its specific combination of functional groups and its potential for creating structurally well-defined polymers with physiological activities .
Properties
CAS No. |
57649-26-0 |
|---|---|
Molecular Formula |
C22H22O9 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate |
InChI |
InChI=1S/C22H22O9/c23-17-18(30-21(24)27-11-14-7-3-1-4-8-14)16-13-26-20(29-16)19(17)31-22(25)28-12-15-9-5-2-6-10-15/h1-10,16-20,23H,11-13H2 |
InChI Key |
ITMZNFHKZRDUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)OCC3=CC=CC=C3)O)OC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)


![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)

![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)

